Cross-Species Antibacterial RNA Polymerase Inhibition Profile
RNA polymerase-IN-2 demonstrates quantifiable inhibitory activity against DNA-dependent RNA polymerase from multiple bacterial species. In fluorescence-based assays using E. coli RNA polymerase, the compound exhibited an IC50 of 1100 nM (1.10 µM) [1]. Against the S. aureus ortholog, the IC50 was 3100 nM (3.10 µM), and against M. tuberculosis, it was 1100 nM (1.10 µM) [1].
| Evidence Dimension | Inhibitory potency against bacterial DNA-dependent RNA polymerase |
|---|---|
| Target Compound Data | IC50: 1100 nM (E. coli), 3100 nM (S. aureus), 1100 nM (M. tuberculosis) |
| Comparator Or Baseline | No head-to-head comparator data is available in the source patent for these specific bacterial orthologs; the values represent intrinsic cross-species profiling. |
| Quantified Difference | Not applicable; comparison is across species orthologs. |
| Conditions | Fluorescence-detected RNA polymerase assay; modified Kuhlman et al. 2004 procedure; E. coli, S. aureus, M. tuberculosis enzymes [1] |
Why This Matters
This multi-species inhibition profile is essential for laboratories conducting antibacterial drug discovery, allowing for the selection of an appropriate inhibitor for cross-species mechanistic studies or for use as a reference compound in screening bacterial RNA polymerase inhibitors.
- [1] BindingDB. Entry BDBM466517. US Patent 10800725, Compound 5. IC50 data for E. coli (1100 nM), S. aureus (3100 nM), and M. tuberculosis (1100 nM) RNA polymerase. View Source
